エチニルエストラジオール 3-酢酸エステル

概要

説明

Ethynyl Estradiol 3-Acetate is a synthetic estrogenic compound derived from estradiol, a natural estrogen hormone. It is commonly used in various hormonal therapies, including oral contraceptives and hormone replacement therapy. The compound is known for its high oral bioavailability and resistance to metabolic degradation, making it a preferred choice in pharmaceutical formulations .

科学的研究の応用

Ethynyl Estradiol 3-Acetate has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of steroid chemistry and synthetic methodologies.

Biology: Employed in research on estrogen receptor signaling and hormone regulation.

Medicine: Integral in the development of oral contraceptives and hormone replacement therapies.

Industry: Utilized in the production of pharmaceutical formulations and as a reference standard in quality control .

作用機序

Target of Action

Ethynyl Estradiol 3-Acetate is a synthetic derivative of the naturally occurring estrogen hormone, estradiol . It primarily targets estrogen receptors in various tissues throughout the body. These receptors play a crucial role in the development and regulation of the female reproductive system and secondary sexual characteristics .

Mode of Action

Ethynyl Estradiol 3-Acetate, like other estrogens, exerts its effects by binding to estrogen receptors. This binding triggers a series of cellular responses, including the transcription of target genes that lead to the physiological effects seen with estrogen . The ethynyl substitution at the C17α position enhances the oral bioavailability of the compound and increases its resistance to metabolism, making it more potent than estradiol .

Biochemical Pathways

The first enzyme in the metabolic pathway of Ethynyl Estradiol 3-Acetate is 17β-hydroxysteroid dehydrogenase, which transforms 17β-estradiol into estrone . A CYP450 enzyme encoded by the edcA gene performs the second metabolic step, the 4-hydroxylation of estrone .

Pharmacokinetics

Ethinyl Estradiol 3-Acetate is designed to be more resistant to metabolism and has a higher bioavailability when taken orally compared to estradiol . This makes it more suitable for oral administration in contraceptive pills . .

Result of Action

The binding of Ethynyl Estradiol 3-Acetate to estrogen receptors triggers a series of cellular responses, leading to various physiological effects. These effects include the regulation of the menstrual cycle, maintenance of pregnancy, and development of secondary sexual characteristics . It is also used in hormonal contraception, where it works by inhibiting ovulation and causing changes in the cervical mucus and endometrium that make it harder for sperm to reach the uterus and for a fertilized egg to attach to the uterus .

Action Environment

The action of Ethynyl Estradiol 3-Acetate can be influenced by various environmental factors. For instance, it has been found in surface waters in many countries, both above and below the predicted no effect concentration . This environmental presence can have adverse effects on aquatic biota . Furthermore, several treatment methods have been reported to reduce the levels of Ethynyl Estradiol 3-Acetate in wastewater, thereby controlling its emissions into the environment .

生化学分析

Biochemical Properties

Ethynyl Estradiol 3-Acetate, like its parent compound Ethinylestradiol, is an estrogen, or an agonist of the estrogen receptors, the biological target of estrogens like estradiol . It interacts with these receptors within the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary . These interactions play a crucial role in its function in biochemical reactions.

Cellular Effects

The effects of Ethynyl Estradiol 3-Acetate on cells are primarily mediated through its interaction with estrogen receptors. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can cause changes in the expression of genes regulated by estrogen receptors, thereby influencing various cellular processes .

Molecular Mechanism

The molecular mechanism of action of Ethynyl Estradiol 3-Acetate involves binding to estrogen receptors. This binding can lead to the activation or inhibition of enzymes, changes in gene expression, and other effects at the molecular level . The specific effects depend on the context, including the type of cell and the presence of other signaling molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethynyl Estradiol 3-Acetate can change over time. This can be due to factors such as the stability of the compound, its degradation over time, and long-term effects on cellular function . For instance, the compound has been found to be stable under certain conditions, and its effects on cells can persist for extended periods .

Dosage Effects in Animal Models

The effects of Ethynyl Estradiol 3-Acetate can vary with different dosages in animal models. For instance, at low doses, it may have certain effects, while at high doses, it may have different or more pronounced effects .

Metabolic Pathways

Ethynyl Estradiol 3-Acetate is involved in various metabolic pathways. It is metabolized primarily in the liver, mainly by the enzyme CYP3A4 . The metabolites include Ethinylestradiol sulfate and others . These metabolic processes can influence the compound’s effects on metabolic flux or metabolite levels .

Transport and Distribution

Ethynyl Estradiol 3-Acetate is transported and distributed within cells and tissues. The specifics of this process can depend on factors such as the presence of transporters or binding proteins . The compound’s localization or accumulation within cells can also be influenced by these factors .

Subcellular Localization

The subcellular localization of Ethynyl Estradiol 3-Acetate can affect its activity or function. For instance, after entering a cell, the compound may be directed to specific compartments or organelles based on targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other molecules and its overall effects on the cell .

準備方法

Synthetic Routes and Reaction Conditions

Ethynyl Estradiol 3-Acetate is synthesized through a series of chemical reactions starting from estradiolCommon reagents used in these reactions include acetylene gas for the ethynylation and acetic anhydride for the acetylation .

Industrial Production Methods

In industrial settings, the production of Ethynyl Estradiol 3-Acetate involves large-scale chemical synthesis using batch or continuous flow reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. Solvent extraction and crystallization techniques are employed to isolate and purify the final product .

化学反応の分析

Types of Reactions

Ethynyl Estradiol 3-Acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Acidic or basic catalysts are employed for substitution reactions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Ethynyl Estradiol 3-Acetate, which can have different pharmacological properties .

類似化合物との比較

Ethynyl Estradiol 3-Acetate is compared with other synthetic estrogens such as:

Ethinylestradiol: Similar in structure but lacks the acetate group, leading to different pharmacokinetic properties.

Mestranol: A prodrug of ethinylestradiol, converted to the active form in the body.

Estradiol Valerate: Another ester of estradiol, used in hormone replacement therapy but with different pharmacokinetics .

Ethynyl Estradiol 3-Acetate is unique due to its high oral bioavailability and resistance to metabolic degradation, making it a preferred choice in oral contraceptives and hormone replacement therapies .

生物活性

Ethynyl estradiol 3-acetate (EEA) is a synthetic estrogen widely used in hormonal contraceptives and hormone replacement therapies. Its biological activity is primarily mediated through its interaction with estrogen receptors, leading to various physiological effects. This article explores the biological activity of EEA, including its mechanism of action, pharmacodynamics, clinical applications, and relevant case studies.

EEA exerts its effects by binding to estrogen receptors (ERs), specifically ERα and ERβ, which are distributed in various tissues such as the uterus, breast, bone, and brain. Upon binding, EEA induces conformational changes in the receptor, allowing it to translocate to the nucleus and regulate gene transcription. This process leads to the synthesis of specific proteins that mediate estrogenic effects, such as:

- Regulation of reproductive functions : EEA promotes endometrial proliferation and prepares the uterus for potential implantation.

- Metabolic effects : It influences lipid metabolism and enhances insulin sensitivity.

- Bone health : EEA helps maintain bone density by inhibiting bone resorption.

Pharmacodynamics

The pharmacodynamic profile of EEA includes:

- Agonistic activity : EEA acts as a potent agonist at estrogen receptors, leading to significant biological responses.

- Rapid effects : EEA can activate G protein-coupled estrogen receptors (GPER), resulting in rapid cellular responses independent of genomic actions .

- Hepatic effects : It increases the synthesis of sex hormone-binding globulin (SHBG) and thyroid-binding globulin (TBG), influencing the bioavailability of other hormones .

Clinical Applications

EEA is primarily used in:

- Contraception : As part of combined oral contraceptives (COCs), EEA effectively prevents ovulation and regulates menstrual cycles.

- Hormone Replacement Therapy (HRT) : It alleviates menopausal symptoms such as hot flashes and vaginal atrophy .

- Polycystic Ovary Syndrome (PCOS) : EEA is used in combination with progestins to manage symptoms associated with PCOS, including menstrual irregularities and hyperandrogenism .

Case Studies and Research Findings

-

Efficacy in PCOS Management :

A randomized controlled trial compared the effects of metformin versus EEA combined with cyproterone acetate in women with PCOS. Results indicated that EEA significantly improved hormonal profiles and menstrual regularity compared to metformin alone . -

Impact on Carotid Artery Thickness :

A study assessing carotid intima-media thickness (IMT) in PCOS patients found that treatment with EEA resulted in favorable changes in metabolic markers but did not significantly alter IMT compared to baseline measurements. This suggests that while EEA may improve certain metabolic parameters, its impact on vascular health requires further investigation . -

Safety Profile :

Clinical trials have demonstrated that low-dose formulations containing EEA have a safety profile comparable to other hormonal contraceptives. However, there are concerns regarding potential side effects such as venous thromboembolism (VTE) associated with higher doses of estrogens .

Table 1: Summary of Clinical Effects of Ethynyl Estradiol 3-Acetate

| Clinical Application | Effect | Reference |

|---|---|---|

| Contraception | Prevents ovulation | |

| HRT | Alleviates menopausal symptoms | |

| PCOS | Regulates menstrual cycles | |

| Vascular Health | No significant change in IMT |

Table 2: Safety Profile Comparison

特性

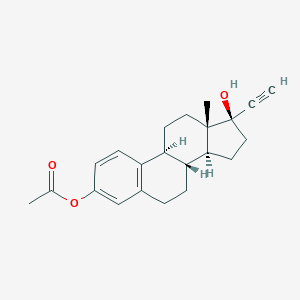

IUPAC Name |

[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O3/c1-4-22(24)12-10-20-19-7-5-15-13-16(25-14(2)23)6-8-17(15)18(19)9-11-21(20,22)3/h1,6,8,13,18-20,24H,5,7,9-12H2,2-3H3/t18-,19-,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHONTIANOSNSAH-AANPDWTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4(C#C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@]4(C#C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628371 | |

| Record name | (17alpha)-17-Hydroxy-19-norpregna-1,3,5(10)-trien-20-yn-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5779-47-5 | |

| Record name | (17alpha)-17-Hydroxy-19-norpregna-1,3,5(10)-trien-20-yn-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。